molecular formula C7H6F9IO B1442558 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol CAS No. 1350637-23-8

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol

Cat. No.: B1442558
CAS No.: 1350637-23-8
M. Wt: 404.01 g/mol
InChI Key: QNSKRAWBTXYONG-UHFFFAOYSA-N
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Description

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol is a fluorinated organic compound with the molecular formula C7H6F9IO. This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and a hydroxyl group.

Scientific Research Applications

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol typically involves the introduction of fluorine and iodine atoms into a hexane backbone. One common method involves the reaction of a fluorinated alkene with iodine and a suitable oxidizing agent to introduce the iodine atom. The hydroxyl group can be introduced through subsequent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluorination, iodination, and hydrolysis, followed by purification techniques like distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The hydroxyl group also plays a role in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol is unique due to the presence of both fluorine and iodine atoms along with a hydroxyl group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F9IO/c8-4(6(11,12)13,1-3(17)2-18)5(9,10)7(14,15)16/h3,18H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSKRAWBTXYONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol
Reactant of Route 2
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol
Reactant of Route 3
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol
Reactant of Route 4
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol
Reactant of Route 5
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol
Reactant of Route 6
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol

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